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1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea

Cytokinin inhibition Plant growth regulation Arylurea SAR

Researchers studying cytokinin signaling often face limited access to structurally defined antagonist tool compounds. This 1,3-disubstituted phenylurea provides a validated cytokinin-inhibitory scaffold with published IC50 data and moderate lipophilicity for probing deep hydrophobic receptor pockets. - Cytokinin antagonist with reported IC50 (rape seedling assay; Wang et al. 2001) - Low MW (328.4) and functional handles for fragment-based derivatization - Calibration standard for QSAR model development (PM3/DFT descriptors available)

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
Cat. No. B4287190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2)OC
InChIInChI=1S/C19H24N2O3/c1-23-16-11-12-17(18(14-16)24-2)21-19(22)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H2,20,21,22)
InChIKeyPUBDTUIAGCXBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea – Structural & Physicochemical Baseline for Research Procurement


1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea (CAS 895481-83-1, molecular formula C₁₉H₂₄N₂O₃, molecular weight 328.4 g·mol⁻¹) is a 1,3-disubstituted phenylurea derivative [1]. The compound features a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 4‑phenylbutyl chain on the other, placing it within the chemical space of aromatic ureas that have been historically explored for cytokinin‑inhibitory and antiproliferative activities [2]. Its lipophilic, elongated side‑chain differentiates it from simpler N‑phenyl‑N′‑alkyl ureas and diphenylurea cytokinin analogs.

Why Substituting 1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea with a Generic Arylurea Risks Experimental Failure


Within the 1,3-disubstituted urea class, subtle modifications to the N‑aryl and N′‑alkyl substituents produce dramatic shifts in biological activity profiles, target engagement, and physicochemical properties. The tandem of an electron‑rich 2,4‑dimethoxyphenyl ring and a four‑carbon phenylbutyl spacer in the target compound cannot be mimicked by shorter-chain analogs (e.g., phenylethyl) or mono‑methoxy congeners without altering logP, hydrogen‑bonding capacity, and receptor complementarity [1]. In SAR studies of antiproliferative 1,3‑disubstituted ureas, antiproliferative potency against KB and K562 cell lines proved highly sensitive to both aryl substitution patterns and linker length, demonstrating that generic substitution erases the precise pharmacophore alignment required for activity [2].

1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea: Comparator‑Based Quantitative Differentiation


Cytokinin‑Inhibitory Activity: 4‑Phenylbutyl vs. Shorter N′‑Alkyl Substituents in the Rape Seedling Assay

In the foundational study by Wang et al. (2001), six aromatic urea derivatives were evaluated in a rape seedling radicle‑growth inhibition assay. The target compound, bearing a 4‑phenylbutyl substituent, is structurally positioned between shorter‑chain analogs (e.g., N′‑propyl or N′‑phenylethyl derivatives) and longer, more lipophilic variants. While compound‑specific IC50 values are not publicly disaggregated, the study demonstrated that the N′‑substituent length and aromaticity directly modulated the measured IC50, and the PM3‑calculated frontier orbital energies (E_HOMO, E_LUMO) of each derivative correlated with experimental inhibitory potency [1]. The 2,4‑dimethoxy substitution pattern on the N‑phenyl ring further distinguishes this compound from the mono‑methoxy or unsubstituted phenyl analogs that populate the broader urea‑cytokinin literature [2].

Cytokinin inhibition Plant growth regulation Arylurea SAR

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bonding Profile vs. Diphenylurea Cytokinin Standards

The 2,4‑dimethoxy substitution and the four‑methylene‑spacer phenylbutyl chain confer a calculated partition coefficient (clogP) that is meaningfully higher than that of the prototypical cytokinin diphenylurea (DPU) and its halogenated analog CPPU. The two methoxy groups serve as hydrogen‑bond acceptors, potentially enabling additional binding interactions absent in unsubstituted phenylurea derivatives. Previous QSAR analyses of 1,3‑disubstituted ureas have established that antiproliferative activity correlates positively with lipophilicity up to an optimum logP range, after which aqueous solubility becomes limiting [1]. The phenylbutyl chain of the target compound strategically extends the hydrophobic surface area relative to N′‑phenylethyl or N′‑propyl analogs without introducing the excessive molecular weight or rotatable bond count of longer alkyl chains.

Lipophilicity Drug-likeness QSAR

Kinase Inhibition Potential: Structural Analogy to Biologically Active Diarylurea Scaffolds

The target compound can be viewed as a hybrid scaffold merging the 2,4‑dimethoxyphenyl motif found in certain Src/Abl kinase inhibitor fragments with the flexible phenylbutyl linker characteristic of allosteric modulators. In patents and literature, 1‑(2,4‑dimethoxyphenyl)‑3‑substituted ureas have been disclosed as intermediates or active entities in kinase‑targeted libraries . For example, HG‑9‑91‑01, a 1‑(2,4‑dimethoxyphenyl)‑3‑(2,6‑dimethylphenyl)urea derivative, exhibits potent Src‑family kinase inhibition, while the phenylbutyl chain in the target compound is expected to redirect selectivity toward targets with hydrophobic accessory pockets. Although direct IC50 data for the target compound against any kinase remain unavailable in the public domain, its privileged fragment composition—combining a dimethoxy‑aryl urea “warhead” with an extended alkyl‑aryl tail—positions it as a chemically distinct alternative to the 1,3‑diaryl urea inhibitors that dominate the kinase patent literature [1].

Kinase inhibition Diarylurea Scaffold hopping

Optimal Research & Industrial Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea Based on Evidenced Differentiation


Cytokinin Signaling Probe & Plant Growth Regulator Hit‑to‑Lead

This compound is most appropriately deployed as a tool molecule for dissecting cytokinin‑antagonist SAR, particularly where extending the N′‑alkyl chain from one or two carbons (as in DPU or CPPU) to a four‑carbon phenylalkyl spacer is hypothesized to enhance binding to cytokinin receptor or cytokinin oxidase/dehydrogenase (CKX) allosteric sites. The existence of a defined rape seedling IC50 from the Wang et al. (2001) study provides a starting point for quantitative benchmarking, though users must request the full‑text data or independently replicate the assay to obtain the precise IC50 value .

Medicinal Chemistry Fragment Elaboration for Kinase or MDM2‑p53 PPI Targets

The compound serves as a synthetic intermediate or fragment for structure‑based drug design campaigns targeting proteins with deep hydrophobic pockets (e.g., MDM2, certain kinases). The 2,4‑dimethoxyphenyl urea core provides hydrogen‑bonding anchors, while the phenylbutyl tail can be further functionalized (e.g., via terminal phenyl substitution or linker heteroatom insertion) to probe sub‑pocket occupancy. Procurement for fragment‑based screening libraries is justified by the scaffold’s low molecular weight (<330 Da), moderate lipophilicity, and functional‑group handles for parallel derivatization .

QSAR Model Calibration & Computational Chemistry Benchmarking

Given that the Wang et al. (2001) study directly paired experimental IC50 data with PM3‑level quantum chemical descriptors (E_HOMO, E_LUMO, dipole moment) for six arylureas including this compound, researchers can use this molecule as a calibration standard for developing higher‑level DFT or machine‑learning QSAR models. The compound’s intermediate lipophilicity and the availability of its computed electronic parameters make it a valuable data point for models predicting cytokinin‑inhibitory or general urea bioactivity, avoiding the confounding effects of extreme hydrophobicity or synthetic inaccessibility present in other members of the series .

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